![molecular formula C21H22O B1621386 2,3-Dimesitylcycloprop-2-enone CAS No. 61440-88-8](/img/structure/B1621386.png)
2,3-Dimesitylcycloprop-2-enone
Overview
Description
2,3-Dimesitylcycloprop-2-enone is a chemical compound with the molecular formula C21H22O . It has a molecular weight of 290.4 g/mol .
Synthesis Analysis
While specific synthesis methods for 2,3-Dimesitylcycloprop-2-enone were not found, similar compounds like dimedone have been synthesized through a Michael addition followed by a Dieckmann cyclization, basic ester hydrolysis, and thermal decarboxylation .Molecular Structure Analysis
The molecular structure of 2,3-Dimesitylcycloprop-2-enone consists of 21 carbon atoms, 22 hydrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
Cyclopropenones, which 2,3-Dimesitylcycloprop-2-enone is a derivative of, have been found to undergo a variety of reactions such as ring-opening reactions, isomerization reactions, C–C coupling reactions, C–H activation, cycloaddition reactions, thermal and photo-irradiation reactions, and acid–base-catalyzed reactions . They have also been involved in [2+2] photocycloaddition reactions .Mechanism of Action
Future Directions
While specific future directions for 2,3-Dimesitylcycloprop-2-enone were not found, the field of organic chemistry continues to evolve with new methodologies and applications . The use of green methodologies in synthesizing structurally diverse and biologically relevant compounds is a current trend .
properties
IUPAC Name |
2,3-bis(2,4,6-trimethylphenyl)cycloprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O/c1-11-7-13(3)17(14(4)8-11)19-20(21(19)22)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCSCXXFUGZMQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C2=O)C3=C(C=C(C=C3C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370039 | |
Record name | 2,3-Bis(2,4,6-trimethylphenyl)cycloprop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimesitylcycloprop-2-enone | |
CAS RN |
61440-88-8 | |
Record name | 2,3-Bis(2,4,6-trimethylphenyl)cycloprop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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